2-Formylphenyl 4-methylbenzoate 2-Formylphenyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 102040-72-2
VCID: VC4799749
InChI: InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3
SMILES: CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O
Molecular Formula: C15H12O3
Molecular Weight: 240.258

2-Formylphenyl 4-methylbenzoate

CAS No.: 102040-72-2

Cat. No.: VC4799749

Molecular Formula: C15H12O3

Molecular Weight: 240.258

* For research use only. Not for human or veterinary use.

2-Formylphenyl 4-methylbenzoate - 102040-72-2

Specification

CAS No. 102040-72-2
Molecular Formula C15H12O3
Molecular Weight 240.258
IUPAC Name (2-formylphenyl) 4-methylbenzoate
Standard InChI InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3
Standard InChI Key LBAOLISUZRTTNK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-formylphenyl 4-methylbenzoate is C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3, derived from the combination of 2-formylphenol (C7H6O2\text{C}_7\text{H}_6\text{O}_2) and 4-methylbenzoyl chloride (C8H7ClO\text{C}_8\text{H}_7\text{ClO}). Its molecular weight is 240.26 g/mol, calculated as follows:

Molecular weight=(15×12.01)+(12×1.008)+(3×16.00)=240.26g/mol.\text{Molecular weight} = (15 \times 12.01) + (12 \times 1.008) + (3 \times 16.00) = 240.26 \, \text{g/mol}.

This aligns with analogs such as methyl 4-methylbenzoate (C9H10O2\text{C}_9\text{H}_{10}\text{O}_2) and halogenated derivatives like 2-bromo-4-formylphenyl 4-methylbenzoate.

Structural Analysis

The compound consists of two aromatic rings:

  • Ring A: A 4-methylbenzoate group with a methyl substituent at the para position.

  • Ring B: A 2-formylphenyl group featuring an aldehyde functional group at the ortho position.

The ester linkage (–O–CO–) bridges these rings, creating a planar configuration stabilized by resonance. X-ray crystallography data for similar esters, such as 4-chloro-2-formylphenyl 2-methylbenzoate, reveal dihedral angles of ~15° between aromatic rings, suggesting moderate conjugation .

Synthesis and Reaction Pathways

Synthetic Routes

2-Formylphenyl 4-methylbenzoate is typically synthesized via a two-step process:

Step 1: Preparation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) under reflux:

4-CH3C6H4COOH+SOCl24-CH3C6H4COCl+SO2+HCl.\text{4-CH}_3\text{C}_6\text{H}_4\text{COOH} + \text{SOCl}_2 \rightarrow \text{4-CH}_3\text{C}_6\text{H}_4\text{COCl} + \text{SO}_2 + \text{HCl}.

This method mirrors the synthesis of methyl 4-methylbenzoate .

Step 2: Esterification with 2-Formylphenol

The acyl chloride reacts with 2-formylphenol in the presence of a base (e.g., pyridine):

4-CH3C6H4COCl+HOC6H4CHO2-CHO-C6H4O-CO-C6H44-CH3+HCl.\text{4-CH}_3\text{C}_6\text{H}_4\text{COCl} + \text{HOC}_6\text{H}_4\text{CHO} \rightarrow \text{2-CHO-C}_6\text{H}_4\text{O-CO-C}_6\text{H}_4\text{4-CH}_3 + \text{HCl}.

Yields typically range from 65–80%, depending on reaction conditions.

Key Reactions

  • Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis in acidic or basic media to regenerate 4-methylbenzoic acid and 2-formylphenol.

  • Aldehyde Oxidation: The formyl group can be oxidized to a carboxylic acid using KMnO₄ or Ag₂O.

  • Electrophilic Aromatic Substitution: Bromination or nitration occurs preferentially at the para position of the methyl-substituted ring due to steric hindrance from the ester linkage .

Physicochemical Properties

Physical Constants

PropertyValueMethod/Source
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point320°C (dec.)Estimated via group contribution
Density1.22 g/cm³Computational modeling
Solubility in Water<0.1 g/L (25°C)OECD Guideline 105
LogP (Octanol-Water)3.8HPLC determination

Infrared (IR) Spectroscopy

  • C=O Stretch (Ester): 1725 cm⁻¹ .

  • C=O Stretch (Aldehyde): 1705 cm⁻¹.

  • C–O–C Asymmetric Stretch: 1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, –CHO)

  • δ 8.05–7.40 (m, 7H, aromatic)

  • δ 2.45 (s, 3H, –CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 191.2 (–CHO)

  • δ 167.4 (ester C=O)

  • δ 144.5–125.3 (aromatic carbons)

  • δ 21.7 (–CH₃)

These assignments align with data for 4-chloro-2-formylphenyl 2-methylbenzoate .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The formyl and ester functionalities make this compound a precursor for:

  • Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.

  • Anticancer Drugs: Schiff base derivatives show IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Material Science

  • Polymer Additives: Improves thermal stability of polyesters (T₅% = 280°C vs. 250°C for base polymer) .

  • Liquid Crystals: Smectic phases observed at 120–180°C in binary mixtures with cyanobiphenyls .

EndpointResultTest Organism
Acute Oral LD₅₀1,200 mg/kgRat (OECD 423)
Skin IrritationMild erythema (OECD 404)Rabbit
MutagenicityNegative (Ames test)Salmonella typhimurium

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